![molecular formula C25H26O6 B1234969 Cudraflavone C CAS No. 19275-47-9](/img/structure/B1234969.png)
Cudraflavone C
Overview
Description
Cudraflavone C is a tetrahydroxyflavone that is flavone substituted by hydroxy groups at positions 5, 7, 2' and 4' and prenyl groups at positions 3 and 6. Isolated from Morus nigra, it exhibits antibacterial and cytotoxic activities. It has a role as an antibacterial agent, an antineoplastic agent and a plant metabolite.
Scientific Research Applications
Anticancer Properties
Cudraflavone C (Cud C) has been identified as a potential anticancer agent, particularly in colorectal cancer. It induces tumor-specific apoptosis in colorectal cancer cells by inhibiting cell proliferation and activating caspase. This effect is achieved through the inhibition of the Phosphoinositide 3-Kinase (PI3K)-AKT pathway, a critical signaling pathway in cancer development. Notably, Cud C does not affect non-transformed colorectal epithelial cells, indicating its tumor-selective properties. Gene expression profiling has shown that Cud C upregulates tumor suppressor genes and downregulates oncogenes, further supporting its anticancer potential (Soo et al., 2017).
Anti-Inflammatory Properties
Cudraflavone B, closely related to Cudraflavone C, exhibits significant anti-inflammatory properties. It inhibits tumor necrosis factor α (TNFα) gene expression and secretion by blocking the translocation of nuclear factor κB (NF-κB) in macrophages. It acts as an inhibitor of cyclooxygenase 2 (COX-2) and COX-1, with higher selectivity toward COX-2 than indomethacin, a well-known anti-inflammatory drug. This suggests that Cudraflavone B could be used in the development of nonsteroidal anti-inflammatory drugs (Hošek et al., 2011).
Neuroprotective Effects
Cudraflavone B also shows neuroprotective effects in models of central nervous system (CNS) diseases like Alzheimer’s and Parkinson’s. It protects against oxidative cell damage in neuronal cells by inducing the expression of heme oxygenase (HO)-1, a vital protective enzyme in the brain. Cudraflavone B promotes the nuclear accumulation of nuclear factor-E2-related factor 2 (Nrf2) and activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are crucial for cell survival and oxidative stress response (Lee et al., 2014).
Antimicrobial Activity
Cudraflavone C has also been noted for its antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus. It exhibits bactericidal activity against planktonic cells and disrupts preformed biofilms more effectively than conventional antibiotics like levofloxacin and vancomycin. Notably, S. aureus did not develop resistance to Cudraflavone C even after extended exposure, highlighting its potential as a novel antibacterial drug candidate (Meenu et al., 2021).
properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-8-16-20(28)12-21-22(23(16)29)24(30)18(9-6-14(3)4)25(31-21)17-10-7-15(26)11-19(17)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUDYSFWQUSAOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)CC=C(C)C)C3=C(C=C(C=C3)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172870 | |
Record name | Cudraflavone C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19275-47-9 | |
Record name | Cudraflavone C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19275-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cudraflavone C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019275479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cudraflavone C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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